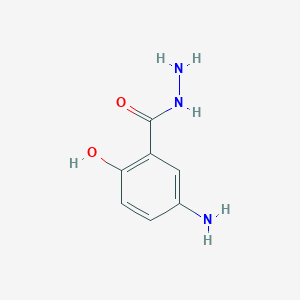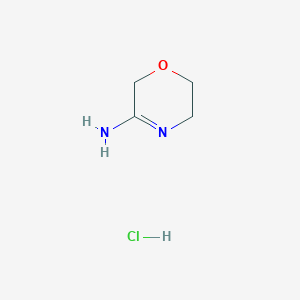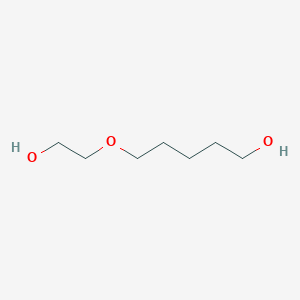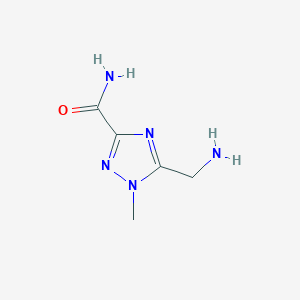
4-(2-hydroxyethoxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)butan-1-ol, commonly referred to as 4-HO-BUT, is a synthetic compound belonging to a class of compounds known as phenethylamines. It is a derivative of the natural alkaloid psilocin, which is a hallucinogenic compound found in certain species of mushrooms. 4-HO-BUT has been studied extensively in laboratory settings, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-HO-BUT has been studied extensively in laboratory settings, primarily for its potential use as a psychoactive drug. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in the treatment of certain psychiatric and neurological disorders. In addition, 4-HO-BUT has been studied for its potential use in the development of new drugs, as well as for its potential use as a research tool to study the effects of hallucinogenic drugs on the brain.
Wirkmechanismus
4-HO-BUT is believed to act as an agonist of the 5-HT2A serotonin receptor, which is responsible for mediating the effects of hallucinogenic drugs. It is thought to increase the activity of this receptor, resulting in an altered state of consciousness and various other effects.
Biochemical and Physiological Effects
4-HO-BUT has been found to produce a variety of biochemical and physiological effects. It has been found to produce a range of psychological effects, including changes in mood, altered perception, and increased creativity. It has also been found to produce physiological effects, such as increased heart rate, increased blood pressure, and increased body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-HO-BUT in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a relatively low toxicity, which makes it a safe compound to use in experiments. However, there are also some limitations to using 4-HO-BUT in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and transport. Additionally, it is a controlled substance, which makes it difficult to obtain in some countries.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-HO-BUT. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the potential therapeutic applications of 4-HO-BUT could be conducted. Additionally, further research into the potential toxicity of 4-HO-BUT, as well as its potential for abuse, could be conducted. Finally, further research into the potential of 4-HO-BUT as a research tool for studying the effects of other hallucinogenic drugs could be conducted.
Synthesemethoden
4-HO-BUT is typically synthesized from 4-bromo-2-methoxybutane, which is a commercially available chemical. The synthesis of 4-HO-BUT involves the reaction of 4-bromo-2-methoxybutane with sodium ethoxide in a solvent such as ethanol. This reaction produces a mixture of 4-hydroxybutan-1-ol and 4-hydroxyethoxybutan-1-ol, which can then be separated by distillation. The 4-hydroxyethoxybutan-1-ol can be further purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethoxy)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c7-3-1-2-5-9-6-4-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUQRAYPVWKGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43113-37-7 |
Source


|
| Record name | 4-(2-hydroxyethoxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)


